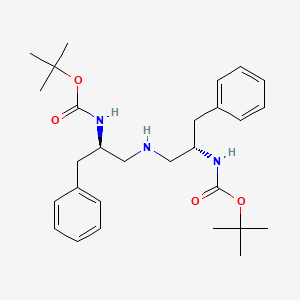
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid: is a chiral compound featuring a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a brominated precursor in the presence of a palladium catalyst.
Amination and carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl-substituted cyclopentanecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly as a chiral intermediate in the synthesis of active pharmaceutical ingredients.
Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Material Science:
作用机制
The mechanism of action of (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
相似化合物的比较
(3S)-1-amino-3-phenylcyclopentanecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.
(3S)-1-amino-3-(4-chlorophenyl)cyclopentanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness: The presence of the bromine atom in (3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can enhance its reactivity in substitution reactions and may provide unique binding interactions in biological systems, making it distinct from its analogs.
属性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
(3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12?/m0/s1 |
InChI 键 |
HXBKFSNTNCFTHX-QHGLUPRGSA-N |
手性 SMILES |
C1CC(C[C@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
规范 SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-piperidyl)carbonyl]-beta-alanine methyl ester hydrochloride](/img/structure/B8393273.png)





![2-Chloro-6-[2-(4-methoxy-phenyl)-ethylamino]-pyrimidine-4-carboxylic acid methyl ester](/img/structure/B8393320.png)

![Methyl bromo-{4-[(trifluoromethyl)oxy]phenyl}acetate](/img/structure/B8393330.png)





